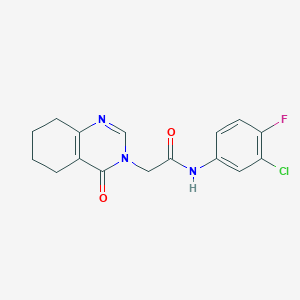![molecular formula C13H16O3 B2514347 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid CAS No. 1061652-65-0](/img/structure/B2514347.png)
2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a phenylacetic acid moiety substituted with a 3-methylbut-2-en-1-yloxy group at the third position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid typically involves the reaction of 3-methylbut-2-en-1-ol with 3-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent product quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propanoic acid
- 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butanoic acid
- 2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}pentanoic acid
Uniqueness
2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-[3-(3-methylbut-2-enoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)6-7-16-12-5-3-4-11(8-12)9-13(14)15/h3-6,8H,7,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWWWGCHHEABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC(=C1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(pyridine-4-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2514265.png)
![N-(3,4-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2514271.png)
![N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)

![N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2514278.png)
![N'-(3-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2514279.png)



![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2514284.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)
![2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B2514287.png)
